molecular formula C21H21BrN2O6 B11703988 2-Phenoxyethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-Phenoxyethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11703988
M. Wt: 477.3 g/mol
InChI Key: AUUUGQXRYKBRHV-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a phenoxyethyl group, a bromohydroxy methoxyphenyl group, and a tetrahydropyrimidine carboxylate group

Preparation Methods

The synthesis of 2-Phenoxyethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the phenoxyethyl group and the bromohydroxy methoxyphenyl group, followed by their coupling with the tetrahydropyrimidine carboxylate group under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Phenoxyethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-Phenoxyethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:

  • 2-Phenoxyethyl 4-(2-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • 2-Phenoxyethyl 4-(3-bromo-4,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate These compounds share similar structural features but differ in the substitution patterns and functional groups, which can lead to differences in their chemical and biological properties.

Properties

Molecular Formula

C21H21BrN2O6

Molecular Weight

477.3 g/mol

IUPAC Name

2-phenoxyethyl 4-(3-bromo-4-hydroxy-5-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H21BrN2O6/c1-12-17(20(26)30-9-8-29-14-6-4-3-5-7-14)18(24-21(27)23-12)13-10-15(22)19(25)16(11-13)28-2/h3-7,10-11,18,25H,8-9H2,1-2H3,(H2,23,24,27)

InChI Key

AUUUGQXRYKBRHV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)Br)O)OC)C(=O)OCCOC3=CC=CC=C3

Origin of Product

United States

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